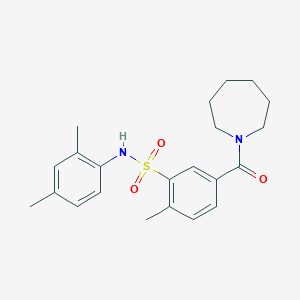
5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide
描述
5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed to treat non-small cell lung cancer (NSCLC) patients who have developed resistance to first-line EGFR TKIs.
作用机制
5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is a reversible inhibitor of EGFR TK activity, which selectively targets mutant forms of EGFR, including the T790M mutation. 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide binds to the ATP-binding site of EGFR, which prevents the phosphorylation of downstream signaling molecules and inhibits cell proliferation and survival.
Biochemical and Physiological Effects:
5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been shown to inhibit the growth of NSCLC cells in vitro and in vivo. In clinical trials, 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has demonstrated a high objective response rate and a prolonged progression-free survival in NSCLC patients with the T790M mutation. 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has also shown a favorable safety profile, with fewer adverse events compared to first-generation EGFR TKIs.
实验室实验的优点和局限性
5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is a highly selective and potent inhibitor of EGFR TK activity, which makes it an ideal tool for studying the role of EGFR signaling in cancer biology. However, the high cost and limited availability of 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide may limit its use in some lab experiments.
未来方向
There are several future directions for the development of 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide. One direction is the investigation of combination therapies with other targeted agents or immune checkpoint inhibitors to overcome resistance mechanisms and improve treatment outcomes. Another direction is the development of biomarkers to identify NSCLC patients who are most likely to benefit from 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide therapy. Additionally, the optimization of the dosing schedule and the investigation of the long-term safety and efficacy of 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide are important areas of future research.
科学研究应用
5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been extensively studied in preclinical and clinical trials. In preclinical studies, 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide demonstrated potent and selective activity against EGFR mutations, including the T790M mutation, which is the most common mechanism of resistance to first-generation EGFR TKIs. In clinical studies, 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has shown promising results in NSCLC patients who have developed resistance to first-line EGFR TKIs. 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been approved by the FDA for the treatment of NSCLC patients with the T790M mutation.
属性
IUPAC Name |
5-(azepane-1-carbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-8-11-20(18(3)14-16)23-28(26,27)21-15-19(10-9-17(21)2)22(25)24-12-6-4-5-7-13-24/h8-11,14-15,23H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUNIXDIBQYZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCCC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepan-1-ylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-allyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B3507283.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B3507292.png)
![4-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}methyl)benzoic acid](/img/structure/B3507301.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B3507308.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B3507326.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3507334.png)
![methyl 4-({N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3507340.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3507346.png)
![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B3507356.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B3507364.png)
![3,4-dimethyl-1-(3-methylphenyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B3507368.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B3507382.png)
![methyl 2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}benzoate](/img/structure/B3507389.png)